molecular formula C14H11BrCl2O3S B7440335 (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate

(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate

Cat. No. B7440335
M. Wt: 410.1 g/mol
InChI Key: SPHLWRYVYAUUMR-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a chemical compound that is widely used in scientific research. It is a sulfonate ester that is synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 2,5-dimethylphenol. This compound has been found to have various applications in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not well understood. However, it has been found to act as a sulfonating agent that can modify the chemical and physical properties of various organic compounds. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the replication of certain viruses by inhibiting the activity of viral enzymes. It has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate in lab experiments include its high reactivity, ease of synthesis, and ability to modify the chemical and physical properties of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are various future directions for the use of (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research. One direction is the development of new sulfonamide derivatives that have potential anticancer activity. Another direction is the development of new sulfonate esters that have potential antiviral activity. Additionally, the mechanism of action of (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate can be further studied to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, (2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds with potential therapeutic applications.

Synthesis Methods

(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is then purified by column chromatography using a solvent system such as hexane/ethyl acetate.

Scientific Research Applications

(2,5-Dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been found to have various applications in scientific research. It is widely used as a reagent for the synthesis of various organic compounds. It has been used as a starting material for the synthesis of sulfonamide derivatives that have potential anticancer activity. It has also been used as a reagent for the synthesis of sulfonate esters that have potential antiviral activity.

properties

IUPAC Name

(2,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2O3S/c1-8-3-4-9(2)13(5-8)20-21(18,19)14-7-12(17)11(16)6-10(14)15/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLWRYVYAUUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

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